molecular formula C27H17Cl2N3O3 B11653032 4-chloro-N-[3-(6-{[(4-chlorophenyl)carbonyl]amino}-1,3-benzoxazol-2-yl)phenyl]benzamide

4-chloro-N-[3-(6-{[(4-chlorophenyl)carbonyl]amino}-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No.: B11653032
M. Wt: 502.3 g/mol
InChI Key: SGTAMHXYNQNWNM-UHFFFAOYSA-N
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Description

4-CHLORO-N-{2-[3-(4-CHLOROBENZAMIDO)PHENYL]-1,3-BENZOXAZOL-6-YL}BENZAMIDE is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, featuring multiple aromatic rings and amide linkages, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-{2-[3-(4-CHLOROBENZAMIDO)PHENYL]-1,3-BENZOXAZOL-6-YL}BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.

    Amidation Reaction: The benzoxazole intermediate is then subjected to an amidation reaction with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the 4-chlorobenzamido derivative.

    Final Coupling: The final step involves coupling the 4-chlorobenzamido derivative with 4-chlorobenzoic acid under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-{2-[3-(4-CHLOROBENZAMIDO)PHENYL]-1,3-BENZOXAZOL-6-YL}BENZAMIDE undergoes various chemical reactions, including:

    Substitution Reactions: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

    Reduction Reactions: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the aromatic rings, using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like nitrating mixtures (HNO3/H2SO4) or halogenating agents (Cl2, Br2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

    Substitution: Halogenated or nitrated derivatives of the original compound.

    Reduction: Corresponding amine derivatives.

    Oxidation: Carboxylic acids or quinones derived from the aromatic rings.

Scientific Research Applications

4-CHLORO-N-{2-[3-(4-CHLOROBENZAMIDO)PHENYL]-1,3-BENZOXAZOL-6-YL}BENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: Used as a probe in biochemical assays to study protein-ligand interactions.

    Materials Science: Explored for its potential use in organic electronic materials due to its conjugated system.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-{2-[3-(4-CHLOROBENZAMIDO)PHENYL]-1,3-BENZOXAZOL-6-YL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic rings and amide linkages allow it to form hydrogen bonds and π-π interactions with target proteins, modulating their activity. This can lead to inhibition of enzyme activity or alteration of receptor signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-CHLORO-N-{2-[3-(4-METHYLBENZAMIDO)PHENYL]-1,3-BENZOXAZOL-6-YL}BENZAMIDE
  • 4-CHLORO-N-{2-[3-(4-FLUOROBENZAMIDO)PHENYL]-1,3-BENZOXAZOL-6-YL}BENZAMIDE
  • 4-CHLORO-N-{2-[3-(4-BROMOBENZAMIDO)PHENYL]-1,3-BENZOXAZOL-6-YL}BENZAMIDE

Uniqueness

4-CHLORO-N-{2-[3-(4-CHLOROBENZAMIDO)PHENYL]-1,3-BENZOXAZOL-6-YL}BENZAMIDE is unique due to the presence of two 4-chlorobenzamido groups, which enhance its ability to interact with biological targets through multiple binding interactions. This structural feature distinguishes it from similar compounds and contributes to its specific biological activities.

Properties

Molecular Formula

C27H17Cl2N3O3

Molecular Weight

502.3 g/mol

IUPAC Name

4-chloro-N-[2-[3-[(4-chlorobenzoyl)amino]phenyl]-1,3-benzoxazol-6-yl]benzamide

InChI

InChI=1S/C27H17Cl2N3O3/c28-19-8-4-16(5-9-19)25(33)30-21-3-1-2-18(14-21)27-32-23-13-12-22(15-24(23)35-27)31-26(34)17-6-10-20(29)11-7-17/h1-15H,(H,30,33)(H,31,34)

InChI Key

SGTAMHXYNQNWNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C3=NC4=C(O3)C=C(C=C4)NC(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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